molecular formula C13H10BrN3O3 B5754617 N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide

N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide

Cat. No. B5754617
M. Wt: 336.14 g/mol
InChI Key: DSVOHIOXSMAJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to selectively kill cancer cells with defects in DNA repair pathways. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, PARP inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on PARP-mediated DNA repair pathways. N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide as a research tool is its potency and selectivity for PARP inhibition. N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib, and has a longer half-life in the body. However, one limitation of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the development of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide and other PARP inhibitors. One area of research is the identification of biomarkers that can predict response to PARP inhibition. Another area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Finally, the development of more potent and selective PARP inhibitors is an ongoing area of research.

Synthesis Methods

N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide can be synthesized through a multistep process involving the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with 2-nitrobenzoyl chloride, followed by reduction and amidation. The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has shown potent activity against several types of cancer, including breast, ovarian, and prostate cancer. N-(5-bromo-6-methyl-2-pyridinyl)-2-nitrobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3/c1-8-10(14)6-7-12(15-8)16-13(18)9-4-2-3-5-11(9)17(19)20/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVOHIOXSMAJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-6-methylpyridin-2-yl)-2-nitrobenzamide

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